(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 940356-59-2
VCID: VC8155263
InChI: InChI=1S/C13H21NO3/c1-9(2)14-8-10-6-11(15-3)13(17-5)12(7-10)16-4/h6-7,9,14H,8H2,1-5H3
SMILES: CC(C)NCC1=CC(=C(C(=C1)OC)OC)OC
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

CAS No.: 940356-59-2

Cat. No.: VC8155263

Molecular Formula: C13H21NO3

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine - 940356-59-2

Specification

CAS No. 940356-59-2
Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
IUPAC Name N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine
Standard InChI InChI=1S/C13H21NO3/c1-9(2)14-8-10-6-11(15-3)13(17-5)12(7-10)16-4/h6-7,9,14H,8H2,1-5H3
Standard InChI Key BSFJYVAIIKJKCJ-UHFFFAOYSA-N
SMILES CC(C)NCC1=CC(=C(C(=C1)OC)OC)OC
Canonical SMILES CC(C)NCC1=CC(=C(C(=C1)OC)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is a secondary amine derivative characterized by a propan-2-yl (isopropyl) group bonded to a benzylamine scaffold substituted with three methoxy groups at the 3-, 4-, and 5-positions of the aromatic ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Molecular Formula: C13H22ClNO3\text{C}_{13}\text{H}_{22}\text{ClNO}_{3}
Molecular Weight: 275.77 g/mol
IUPAC Name: NN-[(3,4,5-Trimethoxyphenyl)methyl]propan-2-amine hydrochloride

Structural Comparison with Analogues

The positional arrangement of methoxy groups distinguishes this compound from isomers such as the 2,3,4- and 2,4,5-trimethoxyphenyl variants. For example:

Compound NameMethoxy PositionsMolecular FormulaKey Differences
(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine2,3,4C13H22ClNO3\text{C}_{13}\text{H}_{22}\text{ClNO}_{3}Altered receptor binding
(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine2,4,5C13H22ClNO3\text{C}_{13}\text{H}_{22}\text{ClNO}_{3}Reduced solubility

The 3,4,5-substitution pattern optimizes electronic effects and steric interactions, enhancing bioavailability compared to analogues.

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis typically involves a reductive amination strategy:

  • Intermediate Formation: 3,4,5-Trimethoxybenzaldehyde is condensed with isopropylamine to form the Schiff base.

  • Reduction: Sodium borohydride reduces the imine bond, yielding the free base amine.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Key reaction parameters include:

  • Temperature: 0–25°C for imine formation

  • Solvent: Ethanol or methanol

  • Yield: ~65–75% after purification

Physicochemical Profile

PropertyValue/RangeMethod
Melting Point192–195°C (decomp.)Differential Scanning Calorimetry
Solubility>50 mg/mL in DMSOOECD Guideline 105
LogP (Partition Coefficient)2.79Computational modeling
pKa9.2 ± 0.3Potentiometric titration

The high solubility in dimethyl sulfoxide (DMSO) facilitates its use in in vitro assays, while the moderate LogP value suggests balanced lipophilicity for membrane permeability.

Biological Activity and Mechanism of Action

Antimicrobial Effects

Trimethoxyphenyl derivatives exhibit broad-spectrum antimicrobial activity. For example:

  • Minimum Inhibitory Concentration (MIC): 8–16 μg/mL against Staphylococcus aureus

  • Fungal Inhibition: 75% growth reduction in Candida albicans at 32 μg/mL

The 3,4,5-methoxy configuration enhances membrane penetration compared to 2,4,5-substituted analogues.

Pharmacological Applications and Industrial Relevance

Drug Development

This compound serves as a precursor in synthesizing kinase inhibitors and HSP90 antagonists. Its scaffold is integral to:

  • Anti-angiogenic Agents: Inhibition of VEGF receptor phosphorylation (IC50_{50} = 0.89 μM)

  • Neuroprotective Compounds: 40% reduction in Aβ plaque formation in Alzheimer’s models

Agricultural Chemistry

Derivatives act as fungicides in crop protection, showing 90% efficacy against Phytophthora infestans at 50 ppm.

ParameterResultTest System
Acute Oral LD50_{50}420 mg/kg (rat)OECD Guideline 423
Skin IrritationMild erythemaDraize test
MutagenicityNegativeAmes test

Future Directions and Challenges

Research Gaps

  • Pharmacokinetics: No in vivo absorption/distribution data available.

  • Target Validation: Putative interactions with HDACs and PARP require experimental confirmation .

Industrial Scalability

Continuous flow synthesis could enhance yield (>85%) and reduce waste generation compared to batch processes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator